

Application Notes and Protocols: 4-Carboxyphenylboronic Acid Pinacol Ester in Medicinal Chemistry

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Compound of Interest

Compound Name: 4-Carboxyphenylboronic acid
pinacol ester

Cat. No.: B063894

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Carboxyphenylboronic acid pinacol ester is a versatile and valuable building block in modern medicinal chemistry. Its bifunctional nature, featuring a stable boronic acid pinacol ester for carbon-carbon bond formation and a carboxylic acid for further derivatization, makes it an ideal component in the synthesis of complex drug molecules. This reagent is particularly prominent in the construction of targeted therapies, including enzyme inhibitors and proteolysis-targeting chimeras (PROTACs). Its stability, reactivity in palladium-catalyzed cross-coupling reactions, and amenability to amide bond formation have solidified its role in drug discovery and development pipelines. These application notes provide an overview of its utility and detailed protocols for its key applications.

Key Applications

1. Suzuki-Miyaura Cross-Coupling Reactions:

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl and heteroaryl structures prevalent in many pharmaceuticals. **4-Carboxyphenylboronic acid pinacol ester** serves as a key coupling partner in these

reactions, allowing for the introduction of a carboxyphenyl moiety. The pinacol ester provides enhanced stability compared to the free boronic acid, making it easier to handle and store.[1][2]

2. Synthesis of PARP Inhibitors:

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies that exploit deficiencies in DNA repair mechanisms of tumor cells. Several PARP inhibitors feature a core structure that can be synthesized using **4-carboxyphenylboronic acid pinacol ester**. For instance, the phthalazinone core of the approved drug Olaparib and its analogues can be constructed through a synthetic route where a key intermediate is formed via a Suzuki-Miyaura coupling. The carboxylic acid functionality of the boronic acid ester is then utilized to build the rest of the molecule.[3][4][5][6]

3. Development of PROTACs:

Proteolysis-targeting chimeras (PROTACs) are innovative therapeutic modalities designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. A PROTAC consists of two ligands—one for the target protein and one for an E3 ubiquitin ligase—connected by a linker. **4-Carboxyphenylboronic acid pinacol ester** is an excellent choice for incorporation into PROTAC linkers.[7][8][9] The carboxylic acid can be readily converted to an amide to connect to one of the ligands, while the boronic ester can be used in a subsequent coupling reaction to attach the other ligand, providing a modular and efficient approach to PROTAC synthesis.

Data Presentation

The following tables summarize quantitative data from representative applications of **4-carboxyphenylboronic acid pinacol ester** in the synthesis of bioactive molecules.

Table 1: Suzuki-Miyaura Coupling Reaction Yields

Entry	Aryl Halide/Triplate	Catalyst	Base	Solvent	Yield (%)	Reference
1	4-Bromo-N-(diphenylmethylidene)aniline	Pd(dppf)Cl_2	K_2CO_3	Toluene/Water	86	[10]
2	1-Boc-4-iodopyrazole	$\text{Pd(PPh}_3)_4$	K_2CO_3	Dioxane/Water	85.7	[11]
3	Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate	$\text{Pd}_2(\text{dba})_3/\text{XPhos}$	KOAc	Dioxane	~75	[12]
4	5-Iodovanillin	$\text{Pd(PPh}_3)_4$	Na_2CO_3	Ethanol/Water	41	[13]

Table 2: Biological Activity of Synthesized PARP Inhibitors

Compound	Target	IC ₅₀ (nM)	Cell Line	Reference
Olaparib	PARP-1	5	Enzyme Assay	[14]
Olaparib	PARP-2	1	Enzyme Assay	[14]
Rucaparib	PARP-1	1.4	Enzyme Assay	[14]
Niraparib	PARP-1	3.8	Enzyme Assay	[14]
Talazoparib	PARP-1	1.2	Enzyme Assay	[14]
Olaparib Analogue 5l	PARP-1	16.10	Enzyme Assay	[15]
Olaparib Analogue 5l	MDA-MB-436	11.62 μ M	Cell-based Assay	[15]

Table 3: Biological Activity of BRD4-Targeting PROTACs

PROTAC	E3 Ligase Ligand	DC ₅₀ (nM)	D _{max} (%)	Cell Line	Reference
dBET1	JQ1- Cereblon	~30	>95	Jurkat	[16]
dBET6	JQ1-VHL	~100	>95	Jurkat	[16]
Compound 7	(CDK4/6 inhibitor)- Pomalidomide	2.0 (CDK4), 4.0 (CDK6)	Not Reported	Jurkat	[17]
Compound 13	(CDK4/6 inhibitor)- Pomalidomide	6.0 (CDK4/6)	Not Reported	Jurkat	[17]
ZXH-3-26	JQ1- Cereblon	Not Reported	Dose- dependent degradation	HeLa	[18]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the palladium-catalyzed cross-coupling of an aryl halide with **4-carboxyphenylboronic acid pinacol ester**.

Materials:

- Aryl halide (1.0 equiv)
- **4-Carboxyphenylboronic acid pinacol ester** (1.2 equiv)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 0.05 equiv)
- Base (e.g., K_2CO_3 , 2.0 equiv)
- Solvent (e.g., Dioxane/Water, 4:1 mixture)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser
- Nitrogen or Argon inert atmosphere setup

Procedure:

- To a round-bottom flask, add the aryl halide, **4-carboxyphenylboronic acid pinacol ester**, and the palladium catalyst.
- Add the base to the flask.
- Add the solvent mixture to the flask.
- Degas the reaction mixture by bubbling with nitrogen or argon for 10-15 minutes.
- Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere.

- Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel.

Protocol 2: Amide Bond Formation using **4-Carboxyphenylboronic Acid Pinacol Ester**

This protocol outlines a general procedure for the formation of an amide bond between the carboxylic acid of **4-carboxyphenylboronic acid pinacol ester** and a primary or secondary amine.

Materials:

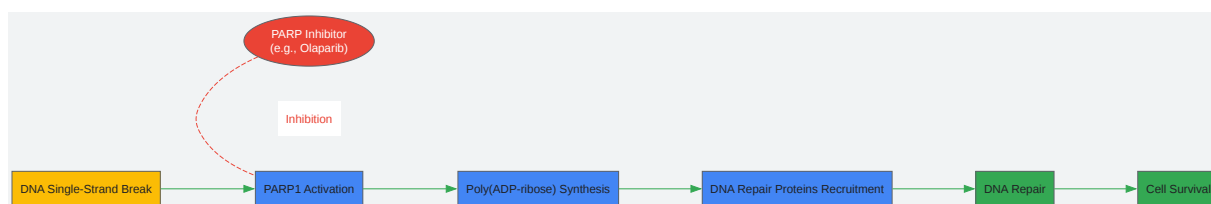
- **4-Carboxyphenylboronic acid pinacol ester** (1.0 equiv)
- Amine (primary or secondary) (1.1 equiv)
- Coupling agent (e.g., HATU, 1.2 equiv)
- Base (e.g., DIPEA, 2.0 equiv)
- Anhydrous solvent (e.g., DMF or DCM)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Nitrogen or Argon inert atmosphere setup

Procedure:

- Dissolve **4-carboxyphenylboronic acid pinacol ester** in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
- Add the coupling agent and the base to the solution and stir for 10-15 minutes at room temperature.
- Add the amine to the reaction mixture.
- Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.
- Once the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

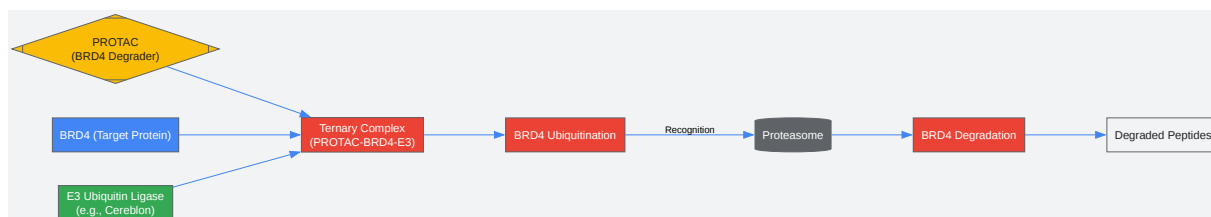
Visualizations

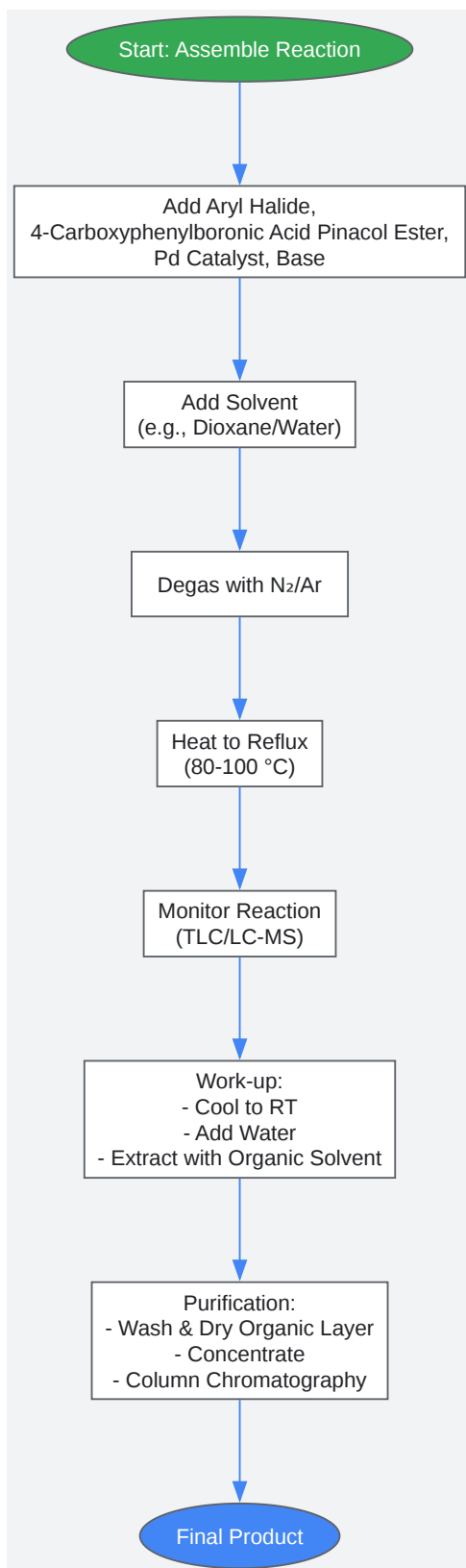
Signaling Pathways and Experimental Workflows



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PARP Inhibition Signaling Pathway





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